molecular formula C13H13N3O B1666774 BENZYL ALCOHOL, m-((p-AMINOPHENYL)AZO)- CAS No. 69321-18-2

BENZYL ALCOHOL, m-((p-AMINOPHENYL)AZO)-

Cat. No. B1666774
CAS RN: 69321-18-2
M. Wt: 227.26 g/mol
InChI Key: CXSVYDYSXZRTGF-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl alcohol, m-((p-aminophenyl)azo)- is a bioactive chemical.

Scientific Research Applications

Renewable Production

  • Engineering E. coli for Benzyl Alcohol Production : Escherichia coli was engineered to produce benzyl alcohol from glucose, demonstrating a yield of 7.6 mg/g on glucose and a significant improvement over initial strains (Pugh, McKenna, Halloum, & Nielsen, 2015).

Chemical Synthesis

  • Single-Step Oxidation of Amino to Cross-Azo Compounds : A method for synthesizing cross-azo compounds with benzyl alcohol was developed, where benzyl alcohol remained unoxidized due to the protection of an etherial pocket (Sarkar, Sarkar, & Ghosh, 2018).
  • Tandem O-H Insertion for Converting C-OH Bonds to C-C Bonds : This process involving benzylic alcohols and rhodium azavinyl carbenoids presents a novel method for cleaving C-OH bonds and forming C-C bonds, useful for constructing α-aminoketones (Mi, Kumar, Liao, & Bi, 2016).

Biocatalysis

  • One-Pot Cascade Biotransformation for Benzyl Alcohol Synthesis : Using Escherichia coli, this method efficiently converts L-phenylalanine into benzyl alcohol, indicating potential for producing high-valued fine chemicals (Liu et al., 2020).

Flavor and Fragrance Industry

  • De Novo Synthesis in Wine Flavor Diversity : Research on Hanseniaspora vineae showed that this yeast contributes to wine flavor diversity by increasing benzyl alcohol levels, which enhance floral and fruity flavors in wines (Martín et al., 2016).

Immunological Studies

  • Production of Antibodies to Azo-Linked Derivatives : A study on the production of antibodies to azo-linked derivatives of a compound similar to benzyl alcohol showed potential for cross-reactivity with sporidesmin and its derivatives (Jonas & Erasmuson, 1977).

Catalytic Synthesis

  • Synthesis of Benzylic H-Phosphinates : This method illustrates a green synthesis approach for benzylic H-phosphinates using palladium catalysis (Coudray & Montchamp, 2008).
  • Copper-Catalyzed Transformation of Alcohols into Azides and Amides : Demonstrating the efficient synthesis of azides and amides from secondary benzylic alcohols (Rokade, Gadde, & Prabhu, 2015).

Pharmacological and Toxicological Screening

  • Synthesis and Screening of Penicillin–Triazole Conjugates : This study involved benzyl alcohol in the synthesis of hybrid antimicrobial compounds, showcasing potential for clinical studies (Sahu, Sahu, & Agrawal, 2019).

Graphene Oxide Support in Catalysis

  • Graphene Oxide for Immobilization of Phosphotungstic Acid : This research involved benzyl alcohol in the context of catalytic oxidation, highlighting the application of graphene oxide as a catalyst support (Liu et al., 2014).

properties

CAS RN

69321-18-2

Product Name

BENZYL ALCOHOL, m-((p-AMINOPHENYL)AZO)-

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

[3-[(4-aminophenyl)diazenyl]phenyl]methanol

InChI

InChI=1S/C13H13N3O/c14-11-4-6-12(7-5-11)15-16-13-3-1-2-10(8-13)9-17/h1-8,17H,9,14H2

InChI Key

CXSVYDYSXZRTGF-FOCLMDBBSA-N

SMILES

C1=CC(=CC(=C1)N=NC2=CC=C(C=C2)N)CO

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC=C(C=C2)N)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzyl alcohol, m-((p-aminophenyl)azo)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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